3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]
CAS No.: 747353-15-7
Cat. No.: VC15977657
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 747353-15-7 |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 1-methylspiro[1H-2-benzofuran-3,4'-piperidine] |
| Standard InChI | InChI=1S/C13H17NO/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13/h2-5,10,14H,6-9H2,1H3 |
| Standard InChI Key | OYKUKNSVTVVZNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=CC=CC=C2C3(O1)CCNCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 1-methylspiro[1H-2-benzofuran-3,4'-piperidine], reflects its bicyclic structure, where the benzofuran and piperidine rings share a single carbon atom (Figure 1). Key physicochemical properties include:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO | C₁₃H₁₈ClNO |
| Molecular Weight (g/mol) | 203.28 | 239.74 |
| SMILES | CC1C2=CC=CC=C2C3(O1)CCNCC3 | CC1C2=CC=CC=C2C3(O1)CCNCC3.Cl |
| InChIKey | OPGXFKIURNANDC-UHFFFAOYSA-N | OPGXFKIURNANDC-UHFFFAOYSA-N |
The hydrochloride salt is more commonly referenced in pharmacological studies due to enhanced solubility and stability .
Stereochemical Considerations
The spiro junction imposes conformational constraints, limiting rotational freedom and stabilizing specific three-dimensional orientations. Computational models predict that the methyl group at position 3 induces steric effects that favor interactions with hydrophobic binding pockets in biological targets .
Synthesis and Derivatives
Structural Modifications
Derivatives of this core structure have been explored to enhance bioactivity:
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N-Alkylation: Substitution at the piperidine nitrogen with groups like pyrazolylmethyl (e.g., CID 44561341) improves receptor selectivity .
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Fluorescent Tagging: Attaching dyes such as BODIPY or cyanine enables visualization of σ receptor interactions .
Pharmacological Applications
Sigma (σ) Receptor Probes
Recent studies highlight derivatives of this compound as high-affinity σ₂ receptor ligands. For example, fluorescent analogs exhibit nanomolar binding affinity (Kᵢ = 1.2–4.7 nM) and enable live-cell imaging of σ₂ receptors in cancer models . The methyl group may enhance membrane permeability, facilitating intracellular uptake.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: The hydrochloride salt dissolves readily in water (>10 mg/mL), whereas the free base is sparingly soluble .
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Lipophilicity: Calculated logP values (cLogP = 2.8) indicate moderate hydrophobicity, favorable for blood-brain barrier penetration .
Metabolic Profile
In vitro microsomal studies of related spiro compounds show:
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Oxidative Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring.
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Half-Life: ~2.5 hours in human liver microsomes, suggesting need for prodrug formulations .
Future Directions
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Target Validation: Elucidate the compound’s affinity for NPY5 and σ receptors using radioligand binding assays.
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Optimization: Develop prodrugs to enhance metabolic stability and bioavailability.
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Therapeutic Exploration: Evaluate efficacy in animal models of obesity, cancer, and neurodegenerative diseases.
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